Biphenyldiazonium tetrafluoroborate
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Overview
Description
Biphenyldiazonium tetrafluoroborate is an organic compound that belongs to the class of diazonium salts. These salts are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring, in this case, biphenyl. The tetrafluoroborate anion (BF₄⁻) serves as a counterion to balance the positive charge on the diazonium group. This compound is widely used in organic synthesis, particularly in the preparation of aryl derivatives through various substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Biphenyldiazonium tetrafluoroborate can be synthesized through the diazotization of biphenylamine. The process involves the reaction of biphenylamine with nitrous acid, which is typically generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out in an acidic medium at low temperatures to stabilize the diazonium salt. The resulting diazonium salt is then treated with tetrafluoroboric acid to precipitate this compound as a solid .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the continuous addition of sodium nitrite to a solution of biphenylamine in hydrochloric acid, followed by the addition of tetrafluoroboric acid. The reaction mixture is maintained at low temperatures to ensure the stability of the diazonium salt. The product is then filtered, washed, and dried to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Biphenyldiazonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The diazonium group can be reduced to form the corresponding biphenyl derivative.
Coupling Reactions: This compound can participate in coupling reactions with phenols and amines to form azo compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium iodide, copper(I) cyanide, and sodium hydroxide are commonly used.
Reduction: Sodium borohydride is used as a reducing agent in an aqueous or alcoholic medium.
Major Products Formed
Substitution: Halogenated biphenyls, cyanobiphenyls, and hydroxylated biphenyls.
Reduction: Biphenyl.
Coupling: Azo compounds.
Scientific Research Applications
Biphenyldiazonium tetrafluoroborate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of various aryl derivatives, which are important intermediates in the production of pharmaceuticals, agrochemicals, and dyes.
Material Science: The compound is used in the preparation of liquid-crystalline materials and polymers with specific electronic and optical properties.
Biological Studies: This compound is used in the modification of biomolecules, such as proteins and nucleic acids, for the study of their structure and function.
Analytical Chemistry: It is employed in the development of sensors and detection methods for various analytes.
Mechanism of Action
The mechanism of action of biphenyldiazonium tetrafluoroborate involves the generation of aryl radicals through the homolytic cleavage of the diazonium group. These aryl radicals can then participate in various chemical reactions, such as substitution and coupling. The tetrafluoroborate anion acts as a stabilizing counterion, ensuring the stability of the diazonium salt in solution .
Comparison with Similar Compounds
Similar Compounds
- Benzenediazonium tetrafluoroborate
- Naphthyldiazonium tetrafluoroborate
- Toluidinediazonium tetrafluoroborate
Uniqueness
Biphenyldiazonium tetrafluoroborate is unique due to its biphenyl structure, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of liquid-crystalline materials and polymers with unique electronic and optical properties .
Properties
Molecular Formula |
C12H9BF4N2 |
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Molecular Weight |
268.02 g/mol |
IUPAC Name |
2-phenylbenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C12H9N2.BF4/c13-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2-1(3,4)5/h1-9H;/q+1;-1 |
InChI Key |
HYRSRDNSYYKNQM-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC=CC=C2[N+]#N |
Origin of Product |
United States |
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